Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate
Overview
Description
Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring substituted with a bromine atom and a methyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate typically involves the reaction of 3-bromo-6-methyl-2-oxopyrazine with ethyl bromoacetate in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dimethylformamide (DMF).
Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with sodium borohydride can produce an alcohol.
Scientific Research Applications
Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and pyrazine ring play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(3-bromo-6-ethyl-2-oxopyrazin-1(2H)-yl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 2-(3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Properties
IUPAC Name |
ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-15-7(13)5-12-6(2)4-11-8(10)9(12)14/h4H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAOOSRGGOXZGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN=C(C1=O)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363835 | |
Record name | Ethyl (3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221136-66-9 | |
Record name | Ethyl 3-bromo-6-methyl-2-oxo-1(2H)-pyrazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221136-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(2H)-Pyrazineacetic acid, 3-bromo-6-methyl-2-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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